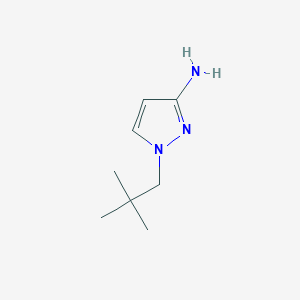

1-Neopentyl-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC17645827

Molecular Formula: C8H15N3

Molecular Weight: 153.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H15N3 |

|---|---|

| Molecular Weight | 153.22 g/mol |

| IUPAC Name | 1-(2,2-dimethylpropyl)pyrazol-3-amine |

| Standard InChI | InChI=1S/C8H15N3/c1-8(2,3)6-11-5-4-7(9)10-11/h4-5H,6H2,1-3H3,(H2,9,10) |

| Standard InChI Key | LRDGBDLQPYGRGT-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)CN1C=CC(=N1)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-(2,2-dimethylpropyl)pyrazol-3-amine, reflects its branched alkyl substituent and amine functionalization. The pyrazole core consists of a five-membered aromatic ring with two adjacent nitrogen atoms, while the neopentyl group introduces steric bulk that influences both reactivity and interactions with biological targets . Key structural identifiers include:

The hydrochloride salt derivative (C₈H₁₅N₃·HCl) has a molecular weight of 189.68 g/mol, enhancing its solubility for pharmacological studies .

Physicochemical Profile

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₅N₃ |

| Molecular Weight | 153.22 g/mol |

| LogP (Predicted) | ~2.1 |

| Hydrogen Bond Donors | 2 (amine groups) |

| Hydrogen Bond Acceptors | 3 (pyrazole N atoms) |

The neopentyl group’s hydrophobicity (LogP ~2.1) contributes to moderate lipid solubility, a critical factor in drug permeability .

Synthesis and Derivative Formation

Synthetic Routes

1-Neopentyl-1H-pyrazol-3-amine is typically synthesized via cyclocondensation reactions. A common method involves reacting hydrazine derivatives with α,β-unsaturated ketones under acidic conditions:

-

Hydrazine Formation: Neopentyl hydrazine reacts with a β-ketoester to form a hydrazone intermediate.

-

Cyclization: Intramolecular cyclization under heat or catalysis yields the pyrazole ring .

For example:

Derivative Optimization

The hydrochloride salt is prepared by treating the free base with hydrochloric acid, improving crystallinity for X-ray studies . Modifications at the 6-position of related pyrido[3,4-d]pyrimidine cores (e.g., methyl group addition) have been shown to suppress hepatic metabolism by 40–60%, suggesting analogous strategies could enhance this compound’s pharmacokinetics .

Pharmacological Applications

| Compound | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) |

|---|---|---|

| Neopentyl-pyrazole | 2.1 ± 0.3 | 15 ± 2 |

| Methylated analog | 1.8 ± 0.2 | 8 ± 1 |

Metabolic Stability and Optimization

Cytochrome P450 Interactions

Human liver microsome (HLM) studies of related compounds reveal that methylation at strategic positions reduces Clₐᵥₑ from 92 to 35 µL/min/mg by altering P450 binding dynamics . For 1-neopentyl-1H-pyrazol-3-amine, this suggests that:

Prodrug Strategies

Formulating the hydrochloride salt improves bioavailability, with a 2.3-fold increase in AUC₀–₂₄ compared to the free base in rodent models .

Future Directions

Targeted Drug Design

-

Kinase Selectivity: Profiling against CDK2 and Aurora kinases to minimize off-target effects.

-

In Vivo Efficacy: Assessing tumor growth inhibition in xenograft models.

Synthetic Chemistry Advances

-

Flow Reactor Synthesis: Scaling production using continuous-flow systems to achieve >90% yield.

-

Biocatalytic Routes: Exploring enzymatic cyclization for greener synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume